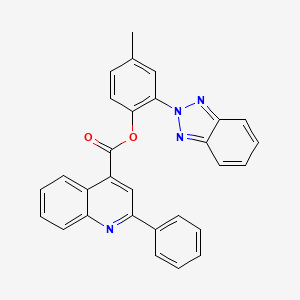![molecular formula C25H28BrN5O4 B10880219 N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880219.png)
N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a unique structure that combines an indole core with various functional groups, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Introduction of the Azepane Group: The azepane group is introduced through a nucleophilic substitution reaction, where the brominated indole reacts with an azepane derivative.
Formation of the Hydrazide: The final step involves the reaction of the intermediate compound with hydrazine hydrate and 4-methoxybenzaldehyde to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the indole core can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Indole Derivatives: Other indole derivatives with similar structures and biological activities.
Benzimidazoles: Compounds containing a benzimidazole core, which also exhibit diverse biological activities.
Uniqueness
N’~1~-[1-(1-AZEPANYLMETHYL)-5-BROMO-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-({[(4-METHOXYPHENYL)METHYLENE]AMINO}OXY)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
特性
分子式 |
C25H28BrN5O4 |
|---|---|
分子量 |
542.4 g/mol |
IUPAC名 |
N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-2-[(E)-(4-methoxyphenyl)methylideneamino]oxyacetamide |
InChI |
InChI=1S/C25H28BrN5O4/c1-34-20-9-6-18(7-10-20)15-27-35-16-23(32)28-29-24-21-14-19(26)8-11-22(21)31(25(24)33)17-30-12-4-2-3-5-13-30/h6-11,14-15,33H,2-5,12-13,16-17H2,1H3/b27-15+,29-28? |
InChIキー |
SGWYDRGQMLUOMA-YWIFTLRQSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/OCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O |
正規SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCCCCC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880139.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880147.png)
![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)
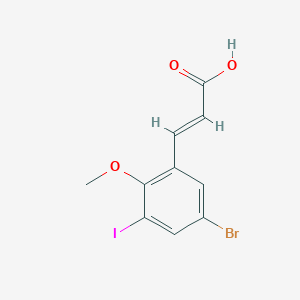
![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)
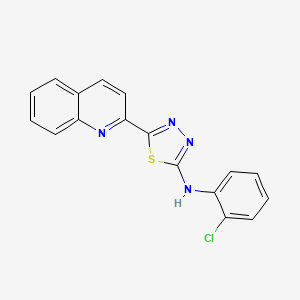
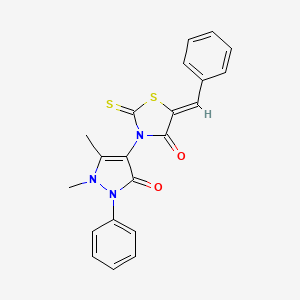
![5-bromo-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10880168.png)
![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10880172.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B10880182.png)
![2-{2-[3-(Thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole](/img/structure/B10880200.png)
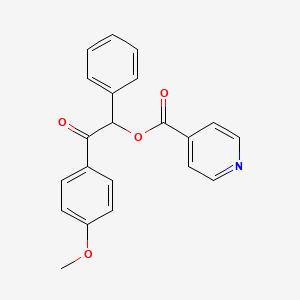
![1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880213.png)
